molecular formula C11H9ClN2OS B8780507 5-(4-Chlorobenzyl)-2-thiouracil CAS No. 63204-27-3

5-(4-Chlorobenzyl)-2-thiouracil

Cat. No.: B8780507
CAS No.: 63204-27-3
M. Wt: 252.72 g/mol
InChI Key: UOVDTIWFSVNRLB-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-thiouracil is a sulfur-containing heterocyclic compound derived from the 2-thiouracil scaffold, modified by the introduction of a 4-chlorobenzyl group at the 5-position. This substitution enhances its electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and agrochemical synthesis. The compound’s structure features a thiocarbonyl group (C=S) at position 2 of the pyrimidine ring, which confers unique reactivity, such as susceptibility to oxidative desulfurization under specific conditions .

Properties

CAS No.

63204-27-3

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H9ClN2OS/c12-9-3-1-7(2-4-9)5-8-6-13-11(16)14-10(8)15/h1-4,6H,5H2,(H2,13,14,15,16)

InChI Key

UOVDTIWFSVNRLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=S)NC2=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₁₁H₉ClN₂OS
  • Molar Mass : 252.72 g/mol
  • Reactivity : The thiocarbonyl group undergoes oxidation to form uracil derivatives, while the 4-chlorobenzyl substituent influences lipophilicity and binding affinity in biological systems .

Comparison with Structurally Similar Compounds

2-Thiouracil Derivatives

Compound : 2-Thiouracil (unsubstituted)

  • Molecular Formula : C₄H₄N₂OS
  • Key Differences :
    • Lacks the 4-chlorobenzyl group, resulting in lower molecular weight (128.15 g/mol) and reduced lipophilicity.
    • Exhibits higher reactivity in desulfurization reactions due to the absence of electron-withdrawing substituents .

Compound : 6-Methyl-2-thiouracil

  • Modification : Methyl group at position 4.
  • Impact : Increased steric hindrance reduces oxidation rates compared to 5-(4-chlorobenzyl)-2-thiouracil, as demonstrated in hypervalent iodine-mediated reactions .

Chlorobenzyl-Substituted Heterocycles

Compound: 5-(4-Chlorobenzyl)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one ()

  • Structure: Thiazolidinone core with dual 4-chlorobenzyl and 4-chloroaniline substituents.
  • Key Differences: Replaces the pyrimidine ring with a thiazolidinone system, altering hydrogen-bonding capacity and metabolic stability. Higher molar mass (339.22 g/mol) due to additional chlorine and aromatic groups .

Compound : 5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride ()

  • Structure : Thiazol-2-amine with 3-chlorobenzyl and methyl groups.
  • Impact :
    • The 3-chlorobenzyl isomer exhibits distinct steric and electronic effects compared to the 4-chloro derivative.
    • The hydrochloride salt enhances solubility in polar solvents, unlike the neutral this compound .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Oxidation Trends
This compound C₁₁H₉ClN₂OS 252.72 Thiouracil, 4-chlorobenzyl Oxidizes to uracil derivative
2-Thiouracil C₄H₄N₂OS 128.15 Thiouracil Rapid desulfurization
5-(4-Chlorobenzyl)-thiazolidinone C₁₆H₁₀Cl₂N₂OS 339.22 Thiazolidinone, 4-chlorobenzyl Stable under basic conditions
5-(3-Chlorobenzyl)-thiazol-2-amine C₁₁H₁₀ClN₂S 252.78 Thiazol-2-amine, 3-chlorobenzyl Enhanced solubility as hydrochloride

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